

# Spectroscopic and Synthetic Profile of Methyl 2-methoxy-5-nitronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **Methyl 2-methoxy-5-nitronicotinate**. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopy. This guide is intended to support researchers in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

## Introduction

**Methyl 2-methoxy-5-nitronicotinate** is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. Accurate spectroscopic data and reliable synthetic protocols are crucial for the advancement of research involving this compound. This document aims to fill the current information gap by providing a detailed, albeit predictive, spectroscopic profile and a representative synthetic methodology.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-methoxy-5-nitronicotinate**. These predictions are derived from the analysis of its chemical structure and comparison with experimentally determined data for structurally similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J, Hz)
~8.90	d	1H	H-6	~2.5
~8.50	d	1H	H-4	~2.5
~4.00	s	3H	OCH <sub>3</sub> (at C-2)	-
~3.95	s	3H	OCH <sub>3</sub> (ester)	-

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~164	C=O (ester)
~162	C-2
~145	C-5
~142	C-6
~135	C-4
~118	C-3
~54	OCH <sub>3</sub> (at C-2)
~53	OCH <sub>3</sub> (ester)

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3100-3000	C-H stretch (aromatic)
2960-2850	C-H stretch (methyl)
~1730	C=O stretch (ester)
~1600, ~1480	C=C and C=N stretch (aromatic ring)
~1530, ~1350	N-O stretch (nitro group)
~1250	C-O stretch (ester and ether)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Assignment
212.04	[M] <sup>+</sup> (Molecular Ion)
181.03	[M - OCH <sub>3</sub> ] <sup>+</sup>
153.03	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **Methyl 2-methoxy-5-nitronicotinate** involves the nitration of a suitable pyridine precursor followed by esterification. A representative two-step protocol is detailed below.

### Step 1: Synthesis of 2-methoxy-5-nitronicotinic acid

The synthesis of the carboxylic acid precursor can be achieved through the nitration of 2-methoxynicotinic acid.

Protocol:

- To a stirred solution of 2-methoxynicotinic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-3 hours.
- The reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled and poured onto crushed ice.
- The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-methoxy-5-nitronicotinic acid.

## Step 2: Esterification to Methyl 2-methoxy-5-nitronicotinate

The final product can be synthesized via Fischer esterification of the corresponding carboxylic acid. This method is a standard procedure for the conversion of carboxylic acids to their methyl esters.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

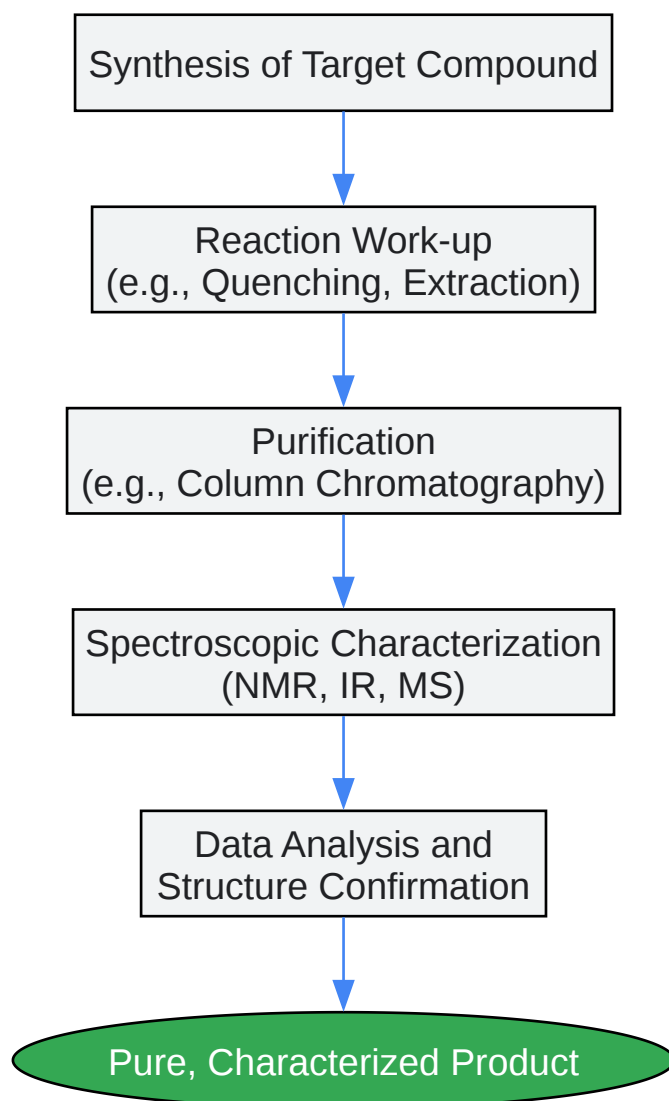
Protocol:

- A solution of 2-methoxy-5-nitronicotinic acid in an excess of methanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[\[1\]](#)[\[3\]](#)
- The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by TLC.[\[1\]](#)
- After completion, the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

- Purification of the crude product can be achieved by column chromatography on silica gel to afford pure **Methyl 2-methoxy-5-nitronicotinate**.<sup>[1]</sup>

## Visualizations

### Diagram 1: General Experimental Workflow



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Caption: A generalized workflow for the synthesis and characterization of an organic compound.

## Diagram 2: Key Structural Features for Spectroscopic Analysis

Caption: Key functional groups of **Methyl 2-methoxy-5-nitronicotinate** and their expected spectroscopic signals.

## Conclusion

This technical guide provides a foundational resource for researchers working with **Methyl 2-methoxy-5-nitronicotinate**. While experimental spectroscopic data is not readily available, the predicted data and the proposed synthetic protocol offer a strong starting point for laboratory work. The provided information is intended to facilitate the synthesis, purification, and characterization of this compound, thereby supporting its potential applications in drug discovery and development. Researchers are encouraged to use this guide as a reference while performing their own experimental validation.

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